molecular formula C25H30N4O2 B2511394 2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide CAS No. 1115905-63-9

2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide

Cat. No. B2511394
CAS RN: 1115905-63-9
M. Wt: 418.541
InChI Key: BQOMDBHVFXTPLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that yield the final product with a certain degree of purity and yield. For instance, the synthesis of a compound with a piperidine structure is described in the second paper, where a precursor molecule is synthesized from p-tolylmethylamine in three steps with a 46% overall yield . Similarly, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate is described in the third paper, which involves a two-step process with an 85% yield, followed by an additional step to convert the oxyl radical into the oxoammonium salt with an 88% yield . These examples suggest that the synthesis of the compound would likely involve a multi-step process, possibly including the formation of a piperidine structure and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of organic compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction studies. The first paper describes the use of these techniques to confirm the structure of a synthesized compound . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating a weakening of the NH bond . The molecular structure of the compound would likely be analyzed using similar methods to confirm the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The third paper discusses the use of synthesized piperidine derivatives in oxidative reactions, demonstrating their capabilities as oxidation reagents . The compound , with a piperidine moiety, may also participate in various chemical reactions, including oxidation or other transformations depending on the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. The first paper reports on the first hyperpolarizability, infrared intensities, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis are used to determine charge transfer within the molecule, and the molecular electrostatic potential map is performed by the DFT method . These analyses provide insights into the electronic properties of the compound, which are crucial for understanding its reactivity and interactions with other molecules. The compound would likely exhibit properties influenced by its piperidine and acetamide groups, as well as any additional substituents.

Scientific Research Applications

Chemical Synthesis and Design

Compounds with complex structures, including various acetamide derivatives, are pivotal in the design and synthesis of novel molecules with potential pharmacological or material applications. For example, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the methodologies for creating molecules with specific properties, such as enhanced stability or biological activity (Yang Jing, 2010).

Catalysis and Chemical Reactions

Acetamide derivatives serve as catalysts or intermediates in chemical reactions, including the oxidation of alcohols and aldehydes to carboxylic acids. An example is the use of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator in electrocatalytic oxidation, demonstrating the utility of acetamide derivatives in facilitating environmentally friendly chemical transformations (M. Rafiee et al., 2018).

Material Science Applications

In material science, acetamide derivatives are used to modify the properties of polymers, such as improving thermal stability and forming robust polymer/filler networks. The synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide and its application in the preparation of poly(methyl methacrylate) hybrid networks is a case in point, showcasing the role of these compounds in enhancing material properties (Gonul S. Batibay et al., 2020).

Biological Evaluation and Pharmaceutical Research

Although specific details on drug use and side effects are excluded, it's important to note that acetamide derivatives are often subjects of biological evaluation for potential therapeutic effects. The design, synthesis, and biological evaluation of compounds for activities such as DPPH scavenging, analgesic, and anti-inflammatory effects underline the broad spectrum of research involving acetamide derivatives in the search for new therapeutic agents (P. Nayak et al., 2014).

properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-17(2)19-9-6-10-20(14-19)26-23(30)16-29-25(31)22-12-5-4-11-21(22)24(27-29)28-13-7-8-18(3)15-28/h4-6,9-12,14,17-18H,7-8,13,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMDBHVFXTPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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